molecular formula C17H16N4O2 B2577447 (E)-3-(Furan-2-yl)-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)prop-2-en-1-one CAS No. 1798409-82-1

(E)-3-(Furan-2-yl)-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)prop-2-en-1-one

Cat. No. B2577447
CAS RN: 1798409-82-1
M. Wt: 308.341
InChI Key: RMUQOWYIAJAWKX-SNAWJCMRSA-N
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Description

(E)-3-(Furan-2-yl)-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H16N4O2 and its molecular weight is 308.341. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(Furan-2-yl)-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(Furan-2-yl)-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Synthesis and Stereochemistry

Research has demonstrated the potential of certain furan derivatives in the asymmetric synthesis of complex molecules. One study outlined the high stereo- and enantioselectivity achieved in the synthesis of C15 polyketide spiroketals, highlighting the intricate control over molecular architecture possible with furan-containing compounds (Meilert, Pettit, & Vogel, 2004).

Synthesis of Heterocyclic Compounds

The capacity to synthesize heterocyclic compounds, such as indeno[1,2-b]thiophenes and indeno[2,1-b]furans, from furan derivatives has been explored, demonstrating the versatility of furan compounds in constructing complex heterocyclic systems (Jeon & Lee, 2008).

Catalytic Cycloisomerizations

Furan derivatives have been used in zinc-catalyzed cycloisomerizations, leading to the synthesis of substituted furans and furopyrimidine nucleosides. This research shows the potential of furan compounds in facilitating diverse cycloisomerization reactions to yield biologically relevant structures (Sniady et al., 2008).

Photophysical Properties

The effect of solvent polarity on the photophysical properties of certain chalcone derivatives, including those with a furan-2-yl moiety, has been studied. These investigations provide insights into the electronic properties of furan derivatives and their interactions with light, which could have implications for their use in optical and electronic materials (Kumari et al., 2017).

Structural Analysis

Structural analysis of furan derivatives, such as (E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one, has been conducted to understand their molecular conformations and interactions. Such studies are crucial for the rational design of furan-containing compounds with desired chemical and physical properties (Kapoor et al., 2011).

properties

IUPAC Name

(E)-3-(furan-2-yl)-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-12-9-16-18-10-13-11-20(7-6-15(13)21(16)19-12)17(22)5-4-14-3-2-8-23-14/h2-5,8-10H,6-7,11H2,1H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUQOWYIAJAWKX-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)C(=O)C=CC4=CC=CO4)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN2C3=C(CN(CC3)C(=O)/C=C/C4=CC=CO4)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(Furan-2-yl)-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)prop-2-en-1-one

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